molecular formula C11H21NO3S B14565637 {[Bis(2-methylpropyl)carbamoyl]sulfanyl}acetic acid CAS No. 61772-57-4

{[Bis(2-methylpropyl)carbamoyl]sulfanyl}acetic acid

Cat. No.: B14565637
CAS No.: 61772-57-4
M. Wt: 247.36 g/mol
InChI Key: URMFARUARFABCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Bis(2-methylpropyl)carbamoyl]sulfanyl}acetic acid typically involves the reaction of 2-methylpropylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

{[Bis(2-methylpropyl)carbamoyl]sulfanyl}acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives

Scientific Research Applications

{[Bis(2-methylpropyl)carbamoyl]sulfanyl}acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[Bis(2-methylpropyl)carbamoyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[Bis(2-methylpropyl)carbamoyl]sulfanyl}acetic acid include:

    Carboxylic acids: Compounds with similar functional groups and reactivity.

    Esters: Compounds with similar structural features and chemical behavior.

    Thiols: Compounds with sulfur-containing functional groups.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

61772-57-4

Molecular Formula

C11H21NO3S

Molecular Weight

247.36 g/mol

IUPAC Name

2-[bis(2-methylpropyl)carbamoylsulfanyl]acetic acid

InChI

InChI=1S/C11H21NO3S/c1-8(2)5-12(6-9(3)4)11(15)16-7-10(13)14/h8-9H,5-7H2,1-4H3,(H,13,14)

InChI Key

URMFARUARFABCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)SCC(=O)O

Origin of Product

United States

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